1-Hexyl-5-oxopyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-12-8-9(11(14)15)7-10(12)13/h9H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKDTUOUWLJSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388726 | |

| Record name | 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116167-27-2 | |

| Record name | 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Alkyl-5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide on Physicochemical Properties and Therapeutic Potential

This technical guide provides an in-depth exploration of the core basic properties of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid, a key member of the N-alkyl-5-oxopyrrolidine-3-carboxylic acid family. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this chemical scaffold. We will delve into the synthesis, physicochemical characteristics, and burgeoning biological applications of these compounds, offering field-proven insights into their utility.

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine ring, also known as the pyroglutamic acid lactam, is a privileged scaffold in medicinal chemistry.[1][2] This five-membered heterocyclic motif is a versatile building block for a diverse range of biologically active natural and synthetic compounds.[3] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive core for designing novel therapeutic agents. The parent compound, 5-oxopyrrolidine-3-carboxylic acid, serves as a foundational structure for numerous derivatives with potential applications in various disease areas.[4]

The introduction of an N-alkyl substituent, such as the hexyl group in this compound, significantly modulates the molecule's physicochemical properties, particularly its lipophilicity. This, in turn, can profoundly influence its pharmacokinetic and pharmacodynamic profile. This guide will explore the fundamental characteristics of this class of compounds, with a specific focus on the 1-hexyl derivative as a representative example.

Physicochemical Properties of N-Alkyl-5-Oxopyrrolidine-3-Carboxylic Acids

The basic properties of this compound and its analogs are dictated by the interplay of the polar carboxylic acid and lactam functionalities with the nonpolar N-alkyl chain.

Structural Features

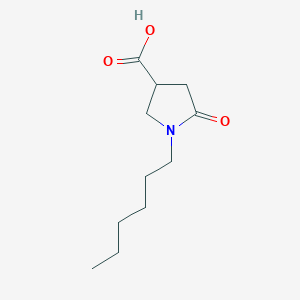

The core structure consists of a five-membered lactam ring with a carboxylic acid group at the 3-position and a hexyl chain attached to the nitrogen atom.

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Parameters

While experimental data for the 1-hexyl derivative is scarce, we can extrapolate from data available for related N-alkyl compounds to predict its properties. The table below summarizes key computed properties for a series of N-alkyl-5-oxopyrrolidine-3-carboxylic acids.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 5-Oxopyrrolidine-3-carboxylic acid | C₅H₇NO₃ | 129.11 | -1.2 |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[5][6] | C₆H₉NO₃ | 143.14 | -1.0 |

| This compound | C₁₁H₁₉NO₃ | 213.27 | 1.5 (Predicted) |

| 1-Octyl-5-oxopyrrolidine-3-carboxylic acid[7] | C₁₃H₂₃NO₃ | 241.33 | 2.5 (Predicted) |

| 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid[8] | C₁₇H₃₁NO₃ | 297.43 | 4.5 |

Data for 5-Oxopyrrolidine-3-carboxylic acid, 1-Methyl-, and 1-Dodecyl- derivatives are from PubChem.[4][5][8] The XLogP3 for 1-Hexyl and 1-Octyl derivatives are predicted based on the trend observed in the series.

As the length of the N-alkyl chain increases, the lipophilicity (indicated by XLogP3) increases significantly. This property is crucial for drug development as it affects solubility, membrane permeability, and ultimately, the bioavailability of the compound.

Acidity and Basicity

The primary acidic functional group is the carboxylic acid, which is expected to have a pKa in the range of 3-5, similar to other carboxylic acids. The lactam nitrogen is generally considered to be weakly basic due to the electron-withdrawing effect of the adjacent carbonyl group. The overall molecule is therefore acidic.

Synthesis of this compound

A common synthetic route to N-alkyl-5-oxopyrrolidine-3-carboxylic acids involves the N-alkylation of a suitable pyroglutamic acid derivative.

Figure 2: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: N-Alkylation of Ethyl 5-oxopyrrolidine-3-carboxylate

-

To a solution of ethyl 5-oxopyrrolidine-3-carboxylate in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromohexane dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 1-hexyl-5-oxopyrrolidine-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Therapeutic Potential and Biological Activities

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a wide range of biological activities, suggesting that this compound could be a promising scaffold for drug discovery.

Anti-inflammatory Activity

Several studies have reported the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives with potent anti-inflammatory properties.[3] These compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.[3]

Antimicrobial and Anticancer Activities

Recent research has highlighted the potential of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as antimicrobial and anticancer agents.[9] These compounds have shown activity against Gram-positive bacteria and various cancer cell lines.[9][10][11] The introduction of different substituents on the pyrrolidine ring allows for the fine-tuning of their biological activity.[12]

Future Directions

The N-alkyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. The ability to readily modify the N-alkyl chain length provides a straightforward strategy for optimizing the pharmacokinetic properties of potential drug candidates. Further investigation into the biological activities of this compound and its analogs is warranted. High-throughput screening against various biological targets, coupled with structure-activity relationship (SAR) studies, will be crucial in unlocking the full therapeutic potential of this versatile chemical class.

References

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Krasavin, M., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Šačkus, A., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

-

Krasavin, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

-

PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Krasavin, M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

-

ResearchGate. (2025). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

-

Wikipedia. (n.d.). Pyroglutamic acid. [Link]

-

PubChemLite. (n.d.). 1-methyl-5-oxopyrrolidine-3-carboxylic acid (C6H9NO3). [Link]

-

Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]

-

Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-methyl-5-oxopyrrolidine-3-carboxylic acid (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

An In-depth Technical Guide to 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid and its Analogs: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 116167-27-2), a member of the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids. While specific literature on the 1-hexyl derivative is limited, this document synthesizes available information on closely related analogs to offer insights into its expected chemical properties, synthesis, and potential biological activities. The core structure, based on pyroglutamic acid, is a privileged scaffold in medicinal chemistry, known for its role in developing a range of therapeutic agents.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the potential of this chemical class.

Introduction to the 5-Oxopyrrolidine-3-carboxylic Acid Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a five-membered lactam ring derived from glutamic acid. This structure is a versatile building block in organic synthesis and is present in numerous natural and synthetic compounds with significant biological activities.[3] The pyrrolidinone ring is a key pharmacophore that contributes to a molecule's ability to interact with biological targets, and its derivatives have been explored for a wide range of therapeutic applications, including as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[3][4] The substituent at the N-1 position of the pyrrolidinone ring plays a crucial role in modulating the compound's physicochemical properties and biological activity.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and should be considered as estimates.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| XLogP3 | 1.5 - 2.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 6 |

Data is estimated based on the chemical structure.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Based on studies of similar compounds, the following spectral characteristics are expected[5][6]:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons, as well as the protons of the pyrrolidinone ring. Specifically, signals corresponding to the COCH₂, CH, and NCH₂ groups of the 5-oxopyrrolidine-3-carboxylic acid fragment are anticipated in the ranges of 2.5-2.7 ppm, 3.2-3.5 ppm, and 3.7-4.0 ppm, respectively. A broad singlet corresponding to the carboxylic acid proton (COOH) would likely appear downfield.[5][6]

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbons of the lactam and carboxylic acid, as well as the carbons of the hexyl chain and the pyrrolidinone ring. The carboxylic acid carbon resonance is typically observed around 174 ppm.[5][6]

-

IR Spectroscopy: The IR spectrum would likely exhibit a broad absorption band for the O-H stretch of the carboxylic acid, along with characteristic C=O stretching frequencies for the lactam and carboxylic acid functional groups.

Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids

The synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is generally achieved through the cyclization of a suitable precursor. A common and effective method is the aza-Michael addition of a primary amine to an α,β-unsaturated dicarboxylic acid or its derivative, such as itaconic acid (2-methylenesuccinic acid).[5][7]

General Synthetic Workflow

The synthesis typically involves the reaction of a primary amine (in this case, hexylamine) with itaconic acid, leading to the formation of the N-substituted pyrrolidinone ring through a cyclization reaction.

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of analogous compounds and should be optimized for the specific synthesis of the 1-hexyl derivative.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1 equivalent) in a suitable solvent such as water or ethanol.

-

Addition of Amine: To the stirred solution, add hexylamine (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Potential Biological Activities and Therapeutic Applications

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents. The biological activity is highly dependent on the nature of the substituent at the N-1 position.

Antibacterial Activity

Numerous studies have demonstrated the potential of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives as antibacterial agents, particularly against Gram-positive bacteria.[4][5][8] For instance, derivatives with a 1-(2-hydroxy-5-methylphenyl) substituent have shown promising activity against Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus.[5] Further derivatization of the carboxylic acid moiety into hydrazones has been shown to enhance antibacterial efficacy, with some compounds exhibiting potent inhibition of bacterial growth and biofilm formation.[5][8] The introduction of a hexyl group at the N-1 position would increase the lipophilicity of the molecule, which could influence its ability to penetrate bacterial cell membranes.

Anticancer Activity

The pyrrolidinone ring is a structural motif found in several anticancer agents.[3] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown significant anticancer activity against human pulmonary cancer cells (A549).[4][9] The mechanism of action can vary, but some compounds are known to act as inhibitors of key enzymes involved in cancer cell proliferation.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds has also been explored. Some derivatives have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components and play a role in inflammation.[3]

The potential biological activities are summarized in the following logical relationship diagram:

Caption: Logical relationships of the core scaffold to potential biological activities.

Future Directions and Conclusion

While this compound itself is not extensively studied, the broader class of 1-substituted-5-oxopyrrolidine-3-carboxylic acids represents a promising area for drug discovery and development. The synthetic accessibility and the potential for diverse functionalization at both the N-1 position and the carboxylic acid moiety make this scaffold highly attractive for generating libraries of compounds for biological screening.

Future research should focus on the systematic exploration of the structure-activity relationships (SAR) of 1-alkyl-5-oxopyrrolidine-3-carboxylic acids. In particular, a detailed investigation into the effects of alkyl chain length on antibacterial and anticancer activities would be of significant value. The synthesis and biological evaluation of this compound would provide a crucial data point in this context.

References

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. Available from: [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]

- US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.

-

5-Oxopyrrolidine-3-carboxylic acid. PubChem. Available from: [Link]

-

1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available from: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available from: [Link]

-

Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available from: [Link]

-

Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. ACS Publications. Available from: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. Available from: [Link]

-

Pyroglutamic acid. Wikipedia. Available from: [Link]

-

Lysine Hydrochloride. Pharmaffiliates. Available from: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Promise of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing the ever-growing challenges of therapeutic resistance and unmet clinical needs. The pyrrolidinone core, a five-membered lactam ring, has long been recognized as a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds. This technical guide delves into the emerging potential of a specific derivative, 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid , a molecule that, while not extensively studied, belongs to a class of compounds with significant therapeutic promise.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will navigate the known biological activities of structurally related N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, providing a robust framework for investigating the therapeutic potential of the title compound. By synthesizing existing knowledge and proposing a clear experimental path forward, this guide aims to catalyze further research and development in this exciting area.

The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Foundation for Diverse Biological Activity

The 5-oxopyrrolidine-3-carboxylic acid moiety is a versatile building block, offering key structural features that are amenable to chemical modification and interaction with biological targets. The lactam ring provides a rigid core, while the carboxylic acid group at the 3-position and the substituent at the N-1 position offer opportunities for tuning the molecule's physicochemical properties and biological activity.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities.[1][2] The nature of the substituent at the N-1 position plays a crucial role in determining the specific biological activity and potency of these compounds.

Established Biological Activities of N-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Antibacterial Activity: A New Frontier in Combating Resistance

The rise of antibiotic-resistant bacteria necessitates the urgent development of novel antimicrobial agents. Several studies have highlighted the potential of N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives as a promising class of antibacterial compounds.

Derivatives incorporating a 1-(2-hydroxy-5-methylphenyl) substituent have shown efficacy against various Gram-positive and Gram-negative bacteria.[3][4][5] Notably, certain hydrazone derivatives of this scaffold have exhibited potent inhibition of Staphylococcus aureus, with some even surpassing the activity of the control antibiotic, cefuroxime.[3][4][5] Furthermore, some of these compounds have demonstrated the ability to disrupt bacterial biofilms, a key virulence factor in chronic infections.[3][4][5]

The proposed mechanism of action for some of these antibacterial derivatives involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The lipophilic nature of the N-substituent can significantly influence the compound's ability to penetrate the bacterial cell wall.

Anticancer Activity: Targeting the Hallmarks of Cancer

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also emerged as a promising framework for the development of novel anticancer agents.[2][6] Derivatives with a 1-(4-acetamidophenyl) substituent have been synthesized and evaluated for their in vitro anticancer activity.[2][6]

Studies have shown that certain derivatives can suppress the viability of human lung adenocarcinoma cells (A549).[2][6] The presence of a free amino group in some of these compounds appears to be important for their anticancer efficacy and selectivity towards cancer cells over non-cancerous cells.[2]

While the precise mechanisms of action are still under investigation, potential targets for these anticancer derivatives include key signaling pathways involved in cell proliferation, survival, and metastasis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their anti-inflammatory properties.[1][7]

One study reported the synthesis of a series of these derivatives and their evaluation as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][7] MMPs are a family of enzymes that play a crucial role in tissue remodeling and inflammation. The inhibition of these enzymes represents a promising strategy for the treatment of inflammatory disorders.

This compound: A Hypothetical Exploration of Biological Activity

Based on the established activities of its structural analogs, we can hypothesize the potential biological activities of This compound . The presence of the n-hexyl chain at the N-1 position introduces a significant lipophilic character to the molecule. This feature could profoundly influence its pharmacokinetic properties and its interaction with biological targets.

Predicted Biological Activities and Mechanistic Rationale

-

Antibacterial Activity: The lipophilic hexyl group could enhance the compound's ability to penetrate bacterial cell membranes, potentially leading to broad-spectrum antibacterial activity. It may act by disrupting membrane integrity or by inhibiting intracellular enzymes involved in essential metabolic pathways.

-

Anticancer Activity: The increased lipophilicity could facilitate the compound's entry into cancer cells. It might exhibit cytotoxic effects by inducing apoptosis or by interfering with signaling pathways critical for cancer cell growth and survival.

-

Enzyme Inhibition: The pyrrolidinone scaffold is known to be a versatile inhibitor of various enzymes.[8][9] The hexyl substituent could position the molecule favorably within the active site of certain enzymes, such as lipases, proteases, or kinases, leading to their inhibition.

Experimental Road-Map for Biological Evaluation

To investigate the hypothesized biological activities of this compound, a systematic experimental approach is required. The following protocols provide a comprehensive framework for its initial biological characterization.

Synthesis of this compound

A common synthetic route to N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of a primary amine with itaconic acid.[2][6]

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.2 equivalents) in a suitable solvent such as water or toluene.

-

Addition of Amine: Add n-hexylamine (1.0 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, acidify the mixture with a dilute acid (e.g., 5% HCl) to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria.

Protocol:

-

Bacterial Strains: Utilize a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

-

Preparation of Inoculum: Grow bacterial cultures in appropriate broth medium to mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Microdilution Assay:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay against Cancer Cell Lines

Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.

Protocol:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

-

Cell Culture: Maintain the cell lines in their recommended culture medium supplemented with fetal bovine serum and antibiotics.

-

MTT Assay:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental logic and potential mechanisms of action, the following diagrams are provided.

Experimental Workflow for Biological Activity Screening

A streamlined workflow for evaluating the biological potential.

Hypothetical Signaling Pathway Modulation

Potential inhibition of the PI3K/Akt/mTOR cancer signaling pathway.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the extensive research on its structural analogs strongly suggests its potential as a biologically active molecule. The N-hexyl substituent is likely to impart distinct physicochemical properties that could translate into potent and selective antibacterial, anticancer, or enzyme inhibitory activities.

This technical guide provides a comprehensive roadmap for the synthesis, characterization, and biological evaluation of this promising compound. The proposed experimental protocols are robust and well-established, offering a clear path for researchers to unlock its therapeutic potential. Further investigations into its mechanism of action, structure-activity relationships, and in vivo efficacy are warranted and could pave the way for the development of novel therapeutics based on this versatile scaffold.

References

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]

-

Burbulienė, M. M., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, (1), 65. [Link]

-

Kairys, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

-

Šačkus, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]

-

Kairys, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

-

Kairys, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

-

Urbanavičiūtė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3795. [Link]

-

Urbanavičiūtė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Ramazani, A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1286, 135531. [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Suzuki, K., et al. (2009). 3,4-Dihydroxypyrrolidine as Glycosidase Inhibitor. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249110. [Link]

-

Sari, Y., et al. (2022). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 17(2), 169-178. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Targets of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid

Executive Summary

1-Hexyl-5-oxopyrrolidine-3-carboxylic acid (HOPA) represents a novel chemical entity built upon the privileged 5-oxopyrrolidine scaffold. While direct biological data for HOPA is not yet publicly available, its structural analogs have demonstrated significant therapeutic potential across multiple domains, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4][5] This technical guide presents a comprehensive, multi-pronged strategy for the deconvolution of HOPA's mechanism of action and the identification of its direct molecular targets. By integrating predictive computational methods with robust, unbiased experimental workflows, this document provides the theoretical framework and practical, field-proven protocols necessary to accelerate HOPA's journey from a novel compound to a validated therapeutic lead. Our approach prioritizes scientific integrity through orthogonal validation, ensuring that each step builds a self-validating system of evidence to support target identification and engagement.

Introduction to a Molecule of Interest: this compound (HOPA)

The discovery of a novel chemical entity (NCE) is the starting point of a complex but potentially rewarding journey in drug development. HOPA, characterized by a 5-oxopyrrolidine (pyroglutamic acid) core, a carboxylic acid at the 3-position, and a hexyl chain at the 1-position, possesses a unique combination of features that merit investigation. The pyrrolidinone ring is a common motif in numerous natural products and FDA-approved drugs, valued for its metabolic stability and ability to participate in key hydrogen bonding interactions.[1]

1.1 Chemical Structure and Rationale for Investigation

The structure of HOPA suggests a molecule with a balance of hydrophilicity (carboxylic acid, lactam oxygen) and lipophilicity (hexyl chain). This balance is critical for cell permeability and interaction with biological targets. The core scaffold, 5-oxopyrrolidine-3-carboxylic acid, is a known building block for compounds with diverse biological activities. Derivatives have shown promise as inhibitors of matrix metalloproteinases (MMPs) in inflammation and as potent antibacterial and anticancer agents.[1][2][3][4] The parent molecule, pyroglutamic acid, is an endogenous metabolite linked to glutathione metabolism, suggesting that HOPA could potentially interact with enzymes within this critical pathway.[6][7][8]

1.2 The Strategic Imperative: Target Deconvolution

Understanding the specific protein target(s) of a bioactive small molecule is paramount. It illuminates the mechanism of action, enables structure-activity relationship (SAR) studies, predicts potential off-target effects, and is a prerequisite for advancing a compound through preclinical and clinical development. This guide outlines a logical, multi-layered strategy to identify the direct molecular targets of HOPA.

A Multi-Pronged Strategy for Target Identification

No single method for target identification is foolproof. A robust strategy relies on the integration of computational, biochemical, and cell-based approaches to build a compelling case for a specific drug-target interaction.[9][10] This principle of orthogonal validation—confirming a hypothesis with multiple, independent methods—is the cornerstone of our proposed workflow.

Workflow: An Integrated Approach to Target ID

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. L-Pyroglutamic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

A-Technical-Guide-and-Research-Roadmap-for-1-Hexyl-5-oxopyrrolidine-3-carboxylic-acid

A Technical Guide and Research Roadmap for 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid: Synthesis, Characterization, and Biological Evaluation

Abstract

This technical guide addresses the novel chemical entity, this compound. A comprehensive review of existing literature reveals a scarcity of specific data on this compound, positioning it as a frontier molecule for discovery research. This document, therefore, serves a dual purpose: first, as an in-depth technical guide to the broader class of substituted 5-oxopyrrolidine-3-carboxylic acids, and second, as a detailed research roadmap for the synthesis, characterization, and systematic biological evaluation of the title compound. We will leverage established principles of medicinal chemistry and drug discovery to propose a logical, self-validating workflow. This includes plausible synthetic routes, robust analytical characterization protocols, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and a tiered biological screening cascade. The ultimate goal is to provide researchers, scientists, and drug development professionals with a foundational framework to unlock the therapeutic potential of this and related novel chemical entities.

Introduction: The Pyrrolidinone Scaffold and the Opportunity of a Novel Derivative

The pyrrolidinone (or pyroglutamic acid) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of pyroglutamic acid have been explored as angiotensin-converting enzyme (ACE) inhibitors, anti-inflammatory agents, and neuroprotective compounds.[3][4][5] The core structure, a five-membered lactam, offers a rigid backbone that can be strategically functionalized to achieve specific interactions with biological targets.[6]

The title compound, this compound, presents an intriguing combination of structural features:

-

The Pyrrolidinone Core: Provides a proven pharmacophoric element.

-

The N-Hexyl Chain: Introduces significant lipophilicity, which could enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

-

The C-3 Carboxylic Acid: Offers a key site for salt formation, hydrogen bonding, and further derivatization.

The absence of literature on this specific molecule represents a unique opportunity for novel discovery. This guide will outline a comprehensive strategy to synthesize this compound and systematically investigate its potential as a new therapeutic agent.

Proposed Synthesis and Characterization

A logical and efficient synthesis is the cornerstone of any new chemical entity program. Based on established methodologies for N-substituted 5-oxopyrrolidine-3-carboxylic acids, we propose the following synthetic pathway.

Proposed Synthetic Route

The most direct and well-precedented method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction of a primary amine with itaconic acid.[1] This approach is attractive due to the commercial availability and low cost of the starting materials.

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for similar syntheses.[7][8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine itaconic acid (1.0 eq) and hexylamine (1.05 eq).

-

Solvent Addition: Add water or glacial acetic acid as the solvent (approximately 10 mL per gram of itaconic acid).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

If water is used as the solvent, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

-

If acetic acid is used, cool the mixture and pour it into a beaker of ice water. The product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Physicochemical and Structural Characterization

Unequivocal characterization of a new chemical entity is critical to ensure its identity, purity, and stability.[9][10] The following analytical techniques are mandatory for the validation of the synthesized this compound.[11][12]

| Analytical Technique | Purpose | Expected Outcome/Data |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts, coupling constants, and integration values consistent with the proposed structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₉NO₃. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for C=O (lactone and carboxylic acid), O-H, and C-H bonds. |

| Elemental Analysis | Determination of elemental composition. | Experimental percentages of C, H, and N within ±0.4% of the calculated values. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a purity of ≥95%. |

| Melting Point | Physical property determination and purity indicator. | A sharp and defined melting point range. |

In Silico and Physicochemical Profiling

Early prediction of a compound's ADMET properties can significantly de-risk a drug discovery project.[13][14] A variety of open-access and commercial in silico tools are available for this purpose.[15][16][17]

Predicted ADMET Properties

The following table outlines key ADMET parameters to be predicted for this compound using established computational models.

| Parameter | Significance | Prediction Tools |

| LogP/LogD | Lipophilicity, affecting absorption and distribution. | SwissADME, ChemDraw |

| Aqueous Solubility | Crucial for absorption and formulation. | SwissADME, pkCSM |

| Caco-2 Permeability | Predicts intestinal absorption. | pkCSM, ADMETlab |

| CYP450 Inhibition | Potential for drug-drug interactions. | SwissADME, pkCSM |

| hERG Inhibition | Cardiac toxicity risk. | pkCSM, pred-hERG |

| Blood-Brain Barrier (BBB) Penetration | Predicts CNS activity. | SwissADME, BBB-predictor |

| PAINS (Pan-Assay Interference Compounds) Alert | Flags potential for non-specific activity. | SwissADME |

Proposed Biological Evaluation Cascade

The structural features of this compound suggest several potential avenues for biological activity. The pyrrolidinone scaffold is associated with a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[18][19][20][21][22][23] The hexyl chain may confer or enhance antimicrobial activity. A tiered screening approach is proposed to efficiently explore these possibilities.

Caption: A tiered approach for biological screening.

Tier 1: Primary Screening

The initial phase involves broad screening to identify any significant biological activity.[24]

It is essential to first determine the general cytotoxicity of the compound to inform concentrations for subsequent assays.[25]

Protocol: MTT Cell Viability Assay [26]

-

Cell Seeding: Seed a suitable non-cancerous cell line (e.g., HEK293 or NIH/3T3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[27]

-

Compound Treatment: Prepare serial dilutions of the title compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[28]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[26]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

The lipophilic hexyl chain suggests potential for antimicrobial activity. The compound should be screened against a panel of clinically relevant microbes.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation: Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized inoculum of each test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the wells.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Tier 2: Hit Confirmation and Dose-Response

If significant activity ("a hit") is observed in any of the primary screens, the next step is to confirm the activity and determine the potency of the compound by generating a dose-response curve. This will allow for the calculation of an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Tier 3: Mechanism of Action (MoA) Studies

For confirmed hits with promising potency, preliminary MoA studies can be initiated. The specific assays will depend on the nature of the observed activity (e.g., for an anticancer hit, one might investigate apoptosis induction or cell cycle arrest).

Conclusion and Future Directions

This compound represents an unexplored area of chemical space. This technical guide and research roadmap provides a comprehensive, step-by-step framework for its synthesis, characterization, and biological evaluation. The causality behind each proposed experimental choice is grounded in established scientific principles to ensure a robust and efficient investigation. The successful execution of this plan will not only elucidate the physicochemical properties and biological activities of this specific molecule but will also provide a valuable template for the systematic exploration of other novel derivatives of the versatile 5-oxopyrrolidine-3-carboxylic acid scaffold. The data generated will be crucial in determining the potential of this compound as a lead for future drug development programs.

References

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023-04-27). MDPI. Retrieved from [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). NCBI - NIH. Retrieved from [Link]

-

Characterising new chemical compounds & measuring results. Royal Society Publishing. Retrieved from [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. (2020-07-31). PubMed. Retrieved from [Link]

-

Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. (2018-09-01). PubMed. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Retrieved from [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023-09-05). Frontiers. Retrieved from [Link]

-

Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2025-03-14). ACS Publications. Retrieved from [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020-04-24). ResearchGate. Retrieved from [Link]

-

Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. Retrieved from [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (2020-09-01). Bentham Science Publishers. Retrieved from [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

-

Measuring Cell Viability / Cytotoxicity. dojindo. Retrieved from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

-

Chemical and Physical Characterizations of Potential New Chemical Entity. Request PDF. Retrieved from [Link]

-

(PDF) ADMET in silico modelling: Towards prediction paradise?. (2025-08-07). ResearchGate. Retrieved from [Link]

-

Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018-12-04). ResearchGate. Retrieved from [Link]

-

Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. Retrieved from [Link]

-

PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. (2014-07-24). LOCKSS. Retrieved from [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025-06-18). PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020-03-01). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014-11-17). Chemical Technology. Retrieved from [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Retrieved from [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. Retrieved from [Link]

-

How are chemical structures analyzed in drug discovery?. (2025-03-20). Patsnap Synapse. Retrieved from [Link]

-

Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. Retrieved from [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Request PDF. Retrieved from [Link]

-

ADMET Prediction Software. Sygnature Discovery. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. drugpatentwatch.com [drugpatentwatch.com]

- 15. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. dojindo.com [dojindo.com]

- 28. creativebiolabs.net [creativebiolabs.net]

An In-Depth Technical Guide to the Solubility Profile of 1-Hexyl-5-oxopyrrolidine-3-carboxylic Acid

Introduction

1-Hexyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of the pyroglutamic acid scaffold, a core structure of interest in medicinal chemistry and materials science.[1][2][3][4][5] The N-hexyl substitution introduces a significant lipophilic component to the otherwise polar pyrrolidinone carboxylic acid moiety. This modification is anticipated to profoundly influence the compound's physicochemical properties, most notably its solubility, which is a critical parameter in drug development and various chemical processes. A comprehensive understanding of the solubility profile of this compound is paramount for its effective application, formulation, and biological assessment.

This technical guide provides a detailed exploration of the anticipated solubility characteristics of this compound. In the absence of extensive public data on this specific molecule, this document outlines a predictive framework based on the known properties of analogous compounds and establishes robust, self-validating experimental protocols for the precise determination of its solubility profile.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are the polar carboxylic acid and lactam groups, and the nonpolar n-hexyl chain.

Structural Analogs and Their Implications

To anticipate the solubility of this compound, we can examine the properties of structurally related molecules:

-

5-Oxopyrrolidine-3-carboxylic acid: This parent compound, lacking the N-alkyl chain, is expected to be significantly more polar. PubChem data for this compound shows a computed XLogP3 of -1.2, indicating a high affinity for polar solvents.[6]

-

1-Methyl-5-oxopyrrolidine-3-carboxylic acid: The addition of a small methyl group slightly increases lipophilicity (predicted XLogP of -1).[7][8]

-

1-Octyl-5-oxopyrrolidine-3-carboxylic acid & 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid: These long-chain analogs demonstrate a clear trend of increasing lipophilicity with increasing alkyl chain length. The predicted XLogP for the dodecyl derivative is 4.5.[9][10]

Based on this trend, the hexyl derivative will have intermediate lipophilicity. As the carbon chain length increases, the solubility in water is expected to decrease due to the growing dominance of the nonpolar hydrocarbon component.[11] Conversely, solubility in nonpolar organic solvents is likely to be enhanced.

Key Physicochemical Parameters (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₉NO₃ | Based on chemical structure |

| Molecular Weight | 213.27 g/mol | Calculated from the molecular formula |

| pKa | ~4-5 | The carboxylic acid moiety is the primary acidic functional group. The exact value can be influenced by the electronic effects of the pyrrolidinone ring. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Estimated based on the trend observed in shorter and longer N-alkyl chain analogs. This value suggests moderate lipophilicity. |

| Aqueous Solubility | Low to moderate | The presence of the hexyl chain will significantly reduce water solubility compared to the parent compound.[11] Solubility will be highly pH-dependent. |

| Organic Solvent Solubility | Good | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate.[11] |

Experimental Determination of Solubility Profile

To move from prediction to empirical data, a multi-faceted experimental approach is necessary. The following sections detail the methodologies for determining both the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[12][13] The shake-flask method is the most reliable technique for this determination.[14]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Buffers: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Sample Preparation: Add an excess of solid this compound to vials containing a precise volume of each buffer. Ensure that a visible amount of solid remains to confirm saturation.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[13][15]

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][15] A calibration curve prepared from a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile/water) must be used for accurate quantification.

-

Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility at that specific pH. The experiment should be performed in triplicate to ensure reproducibility.

Self-Validation: The presence of undissolved solid at the end of the experiment is a key indicator of a saturated solution. Additionally, analyzing samples at multiple time points (e.g., 24 and 48 hours) and obtaining consistent results confirms that equilibrium has been reached.[15]

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[14][16] This method is often used in early drug discovery for rapid screening.[16][17]

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer to each well.

-

Compound Addition: Use an automated liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells.

-

Turbidity Measurement: Immediately after compound addition, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Causality and Limitations: The use of DMSO as a co-solvent can sometimes lead to an overestimation of the true aqueous solubility.[15] Therefore, kinetic solubility data should be considered an initial assessment and ideally confirmed by thermodynamic methods for lead compounds.[12]

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise format to facilitate interpretation.

Table of Expected Solubility Data

| Solvent System | Predicted Solubility Range | Rationale |

| pH 2.0 Buffer | Moderate | The carboxylic acid will be protonated, reducing its polarity and potentially its aqueous solubility. |

| pH 7.4 Buffer | Higher than at pH 2.0 | The carboxylic acid will be deprotonated (carboxylate), increasing its polarity and interaction with water. |

| Water | Low | The nonpolar hexyl chain will limit solubility in the absence of pH control. |

| Ethanol | High | Ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl component can interact with the hexyl chain. |

| Dichloromethane | Moderate to High | The nonpolar nature of the solvent will favor the dissolution of the lipophilic hexyl group. |

Conclusion

The solubility profile of this compound is a critical determinant of its utility in research and development. While specific experimental data is not widely available, a thorough understanding of its structural components and the behavior of analogous compounds allows for a robust predictive framework. The detailed experimental protocols provided in this guide for determining both thermodynamic and kinetic solubility offer a clear path to generating the empirical data necessary for informed decision-making in any application of this compound. The pH-dependent nature of its aqueous solubility, a direct consequence of the ionizable carboxylic acid group, is a key characteristic that must be carefully considered in formulation and biological testing.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Brouwer, K. L. R., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674. Retrieved from [Link]

-

LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

Reddit. (n.d.). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

-

Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4864. Retrieved from [Link]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

-

PubMed. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

-

ACS Publications. (n.d.). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. Analytical Chemistry. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

-

Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-5-oxopyrrolidine-3-carboxylic acid (C6H9NO3). Retrieved from [Link]

-

Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]

-

University of Tartu. (2022). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]

- 4. Synthesis and chemical properties of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid [epubl.ktu.edu]

- 5. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 6. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 1-methyl-5-oxopyrrolidine-3-carboxylic acid (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. evotec.com [evotec.com]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. asianpubs.org [asianpubs.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. enamine.net [enamine.net]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid

Introduction

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. For 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid, this involves a combination of spectroscopic techniques.

Predicted Physicochemical Properties

Based on the structure of this compound and data from its analogs, we can predict certain properties. The table below summarizes these predicted values alongside experimental data for related compounds.

| Property | This compound (Predicted/Calculated) | 5-Oxopyrrolidine-3-carboxylic acid[5] | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[6] | 1-Octyl-5-oxopyrrolidine-3-carboxylic acid[7] | 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid[8] |

| Molecular Formula | C₁₁H₁₉NO₃ | C₅H₇NO₃ | C₆H₉NO₃ | C₁₃H₂₃NO₃ | C₁₇H₃₁NO₃ |

| Molecular Weight | 213.27 g/mol | 129.11 g/mol | 143.14 g/mol | 241.33 g/mol | 297.4 g/mol |

| CAS Number | Not available | 7268-43-1 | 42346-68-9 | 58505-91-2 | 10054-21-4 |

| XLogP3 | ~2.0 (Estimated) | -1.2 | -1.0 | Not available | 4.5 |

| Boiling Point | Not available | Not available | Not available | 416.9°C at 760mmHg | Not available |

| Melting Point | To be determined | Not available | Not available | Not available | Not available |

| pKa | To be determined | Not available | Not available | Not available | Not available |

| Solubility | To be determined | Soluble in water | Soluble in water | Sparingly soluble in water | Insoluble in water |

XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity.

Spectroscopic Analysis Workflow

The definitive identification of this compound requires a suite of spectroscopic methods.

Caption: Workflow for the synthesis and structural confirmation of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong carbonyl (C=O) absorption between 1710 and 1760 cm⁻¹.[9] The lactam carbonyl will likely appear around 1680 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR will provide information on the number and environment of the protons. Key signals would include those for the hexyl chain, the pyrrolidinone ring protons, and the acidic proton of the carboxylic acid.

-

¹³C NMR will show distinct signals for the carbonyl carbons of the lactam and the carboxylic acid (typically in the 160-180 ppm range), as well as signals for the carbons of the hexyl chain and the pyrrolidinone ring.[10]

-

-

Mass Spectrometry (MS) : This technique will determine the molecular weight of the compound. High-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns can provide further structural information.

Experimental Determination of Physicochemical Properties

The following sections detail the experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination